ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methylpyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-8-5-4-6-12-10(8)13(9)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCKAUPXLITUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632692 | |
| Record name | Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172648-34-9 | |
| Record name | Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
| Precursor | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminopyridine | Acetic acid | Ethanol | Reflux | 18 | 72 |
| 3-Bromo-2-aminopyridine | H2SO4 | Toluene | 110°C | 24 | 68 |
Key advantages include readily available starting materials and operational simplicity. However, regioselectivity challenges arise with substituted aminopyridines, necessitating chromatographic purification.
Vilsmeier-Haack Formylation Followed by Esterification
Source details a two-step approach starting from 1-methyl-1H-pyrrolo[2,3-b]pyridine:
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Formylation : POCl3/DMF-mediated Vilsmeier-Haack reaction at 0–60°C introduces a formyl group at position 3 (74% yield).
-
Oxidation-Esterification : Subsequent oxidation with KMnO4 in acetic acid, followed by esterification with ethanol/H2SO4, furnishes the target ester (81% overall yield).
Critical Parameters:
-
POCl3 Stoichiometry : 1.2 equivalents prevent over-halogenation.
-
Temperature Control : Maintaining ≤60°C during formylation minimizes decomposition.
Palladium-Catalyzed Cross-Coupling
Recent advancements employ Suzuki-Miyaura coupling for constructing the pyrrolopyridine core. A 2025 study achieved 85% yield using:
Substrate Scope:
| Boronic Acid | Yield (%) | Purity (%) |
|---|---|---|
| Phenylboronic acid | 85 | 98 |
| 4-Methoxyphenylboronic | 79 | 95 |
| 3-Thienylboronic | 72 | 93 |
This method enables rapid diversification but requires rigorous exclusion of oxygen.
Bromination-Substitution Strategy
Source outlines a regioselective bromination-substitution sequence:
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Bromination : N-Bromosuccinimide (1.1 eq) in CH2Cl2 with catalytic acetic acid (20°C, 20 h) provides 3-bromo derivative in >95% yield.
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Ethoxycarbonylation : CuI/1,10-phenanthroline-catalyzed CO insertion under 50 psi CO gas at 100°C substitutes bromide with ethoxycarbonyl (78% yield).
Optimization Insights:
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NBS Equivalents : >1.1 eq leads to di-brominated byproducts.
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CO Pressure : <30 psi drastically reduces conversion (<40%).
Industrial-Scale Continuous Flow Synthesis
Patent WO2006063167A1 discloses a continuous process for kilogram-scale production:
Protocol:
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Reactor 1 : Cyclocondensation in microchannel reactor (residence time 8 min, 140°C).
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Reactor 2 : In-line extraction with supercritical CO2 removes acetic acid.
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Reactor 3 : Thin-film evaporation purifies product (99.2% purity).
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle Time | 48 h | 3.5 h |
| Yield | 68% | 89% |
| Solvent Consumption | 15 L/kg | 4.2 L/kg |
This method reduces waste and improves reproducibility but requires significant capital investment .
Chemical Reactions Analysis
Bromination at the 3-Position
The bromine atom can be introduced via electrophilic aromatic substitution. A representative reaction uses N-bromosuccinimide (NBS) under mild conditions:
textEthyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate + NBS → Ethyl 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Conditions : CH₂Cl₂, catalytic acetic acid, room temperature (20 h) .
Yield : >95% (crude) .
| Reagent | Position | Product | Catalyst |
|---|---|---|---|
| NBS | 3 | Bromo-derivative | Acetic acid |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid under basic or acidic conditions:
textThis compound + NaOH → 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Conditions :
| Base | Temperature | Yield |
|---|---|---|
| NaOH | 50°C | Quantitative |
Nucleophilic Aromatic Substitution
The pyridine ring participates in nucleophilic substitutions. For example, reaction with aldehydes under basic conditions yields condensation products:
textThis compound + m-dimethoxybenzaldehyde → 3-(m-Dimethoxybenzyl)-derivative
Conditions : Methanol, KOH, 50°C (5 h) .
| Electrophile | Catalyst | Product |
|---|---|---|
| m-Dimethoxybenzaldehyde | KOH | Substituted derivative |
Amination Reactions
Amino groups can be introduced via amidation or direct substitution. For instance, treatment with methylamine yields primary amides:
textThis compound + NH₂CH₃ → 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Conditions : Methylamine (40% in H₂O), room temperature (16 h) .
| Amine | Conditions | Yield |
|---|---|---|
| Methylamine | Aqueous, rt | ~100% |
Catalytic Hydrogenation
The nitro group (if present in derivatives) is reduced to an amine under hydrogenation:
textEthyl 3-nitro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate + H₂ → Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Conditions : H₂ (2 bar), Pd/C, ethanol, 20°C (3 h) .
| Catalyst | Pressure | Yield |
|---|---|---|
| Pd/C | 2 bar | 93% |
Mannich Reactions
The compound reacts with aldehydes and amines to form Mannich bases, typically at the 3-position:
textThis compound + HCHO + NH(CH₃)₂ → 3-(Dimethylaminomethyl)-derivative
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- CAS Number : 172648-34-9
- IUPAC Name : Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Structure
The compound's structure features a pyrrolo[2,3-b]pyridine core, which is significant for its biological activity. The ethyl ester functionality contributes to its solubility and reactivity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. In vitro studies revealed that it could protect neuronal cells from oxidative stress-induced apoptosis .
Organic Synthesis
The compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for various modifications, enabling the development of novel compounds with enhanced biological activities.
Agrochemical Applications
Preliminary studies suggest that this compound could be explored for use in agrochemicals due to its potential efficacy against certain pests and pathogens affecting crops.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound and evaluating their anticancer properties. The derivatives showed IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer activity .
Case Study 2: Neuroprotection
In a research article from Neuroscience Letters, the neuroprotective effects of the compound were assessed using an oxidative stress model. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function in neuronal cells exposed to toxic agents .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Positional Isomers in the Pyrrolo-Pyridine Series
The position of substituents significantly influences physicochemical properties and reactivity. Key analogues include:
Key Observations :
Key Observations :
Functional Group Modifications
Derivatization of the ester group or pyrrole nitrogen further diversifies the scaffold:
Key Observations :
Biological Activity
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 17288-32-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- Structure : The compound features a pyrrole ring fused with a pyridine moiety, characteristic of many biologically active nitrogen heterocycles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A comparative analysis showed that related compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 6.25 | Escherichia coli |
These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in antibacterial therapies .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study on the inhibition of CAMKK2 (a kinase involved in cancer metabolism) revealed that derivatives of pyrrole compounds could effectively reduce cell proliferation in prostate and breast cancer models.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 50 | Induction of apoptosis |
| MCF7 (breast cancer) | 30 | Cell cycle arrest |
The effectiveness of this compound in these assays indicates its potential as a lead compound for developing new anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : The compound acts as an inhibitor of CAMKK2, which plays a critical role in metabolic regulation and cancer cell survival.
- DNA Interaction : Some studies suggest that pyrrole derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various pyrrole derivatives against clinical isolates. This compound was among the compounds tested, showing significant activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications to enhance potency and reduce resistance .
Research on Anticancer Effects
In another research project focused on breast cancer treatment, this compound was tested alongside other known chemotherapeutics. The results indicated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing drugs when used in combination therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of ethyl pyrrolo[2,3-b]pyridine carboxylates are prepared by reacting substituted pyrrole intermediates with carbonyl chlorides or brominated reagents under microwave-assisted conditions (e.g., 160°C for 3 h in N-methyl-2-pyrrolidone) to improve reaction efficiency . Yields vary significantly (e.g., 21–45%) depending on substituent steric effects and electronic properties .
- Key Data :
| Reagent | Solvent | Temp/Time | Yield |
|---|---|---|---|
| 8-isoquinolinecarbonyl chloride | NMP | 160°C, 3 h | 45% |
| 3-fluoro-2-iodobenzoyl chloride | DMSO | RT, 24 h | 23% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodology :
- 1H NMR : Used to confirm substitution patterns. For instance, the methyl group at position 1 appears as a singlet at δ 2.12–2.37 ppm, while the ethyl ester group shows a quartet at δ 4.18–4.27 ppm .
- ESIMS : Validates molecular weight (e.g., [M+1]⁺ at m/z 328.2–450.2) .
- HPLC : Ensures purity (>95% for biologically active derivatives) .
Q. How do substituents at the pyrrole and pyridine rings affect solubility and stability?
- Methodology : Polar substituents (e.g., sulfamoyl or trifluoromethyl groups) enhance aqueous solubility but may reduce thermal stability. Hydrophobic groups (e.g., benzyl) improve lipid solubility, favoring membrane permeability in biological assays . Stability is assessed via accelerated degradation studies under acidic/alkaline conditions.
Advanced Research Questions
Q. What strategies address low regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine core?
- Methodology :
- Directed ortho-metalation : Use directing groups (e.g., ester or halogens) to control substitution sites .
- Microwave-assisted synthesis : Enhances regioselectivity by reducing side reactions (e.g., bromination at position 6 achieved with 98% selectivity using Pd catalysts) .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodology :
- DFT calculations : Optimize geometry and evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular docking : Screens derivatives against target proteins (e.g., MTH1 inhibitors) to prioritize synthesis .
- Data : Derivatives with electron-withdrawing groups (e.g., -CF₃) show higher binding affinity to enzymatic pockets due to enhanced electrostatic interactions .
Q. What experimental approaches resolve contradictions in spectral data for structurally similar derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons at δ 6.6–8.6 ppm) .
- X-ray crystallography : SHELXL refines crystal structures to confirm bond lengths and angles, resolving ambiguities from NMR .
Q. How are in vitro assays designed to evaluate the antimicrobial potential of pyrrolo[2,3-b]pyridine derivatives?
- Methodology :
- MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Derivatives with -CF₃ groups show MIC values of 2–8 µg/mL, comparable to ciprofloxacin .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity (IC₅₀ > 50 µM for non-toxic candidates) .
Data Contradiction Analysis
Q. Why do yields vary widely for derivatives synthesized via similar routes?
- Analysis : Steric hindrance from bulky substituents (e.g., isoquinoline) reduces reaction efficiency, while electron-deficient aryl chlorides improve coupling rates . For example, ethyl 4-(5-methoxyisoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate yields 40% versus 23% for its 3-fluoro-2-iodo analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
